molecular formula C15H21N B11885970 6-methylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]

6-methylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]

Katalognummer: B11885970
Molekulargewicht: 215.33 g/mol
InChI-Schlüssel: BXQACCJSORULQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methylspiro[2,3-dihydro-1H-naphthalene-4,4’-piperidine] is a spirocyclic compound that features a unique structure combining a naphthalene ring with a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-methylspiro[2,3-dihydro-1H-naphthalene-4,4’-piperidine] typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the Suzuki–Miyaura coupling reaction is often employed, which involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as hydrogenation, cyclization, and purification through techniques like chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

6-Methylspiro[2,3-dihydro-1H-naphthalene-4,4’-piperidine] can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while substitution reactions could introduce new functional groups such as halides or amines.

Wissenschaftliche Forschungsanwendungen

6-Methylspiro[2,3-dihydro-1H-naphthalene-4,4’-piperidine] has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 6-methylspiro[2,3-dihydro-1H-naphthalene-4,4’-piperidine] involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other spirocyclic molecules such as spiroindoles and spirooxindoles . These compounds share a similar three-dimensional structure and are also studied for their potential biological activities.

Uniqueness

What sets 6-methylspiro[2,3-dihydro-1H-naphthalene-4,4’-piperidine] apart is its specific combination of a naphthalene ring with a piperidine ring, which imparts unique chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various fields.

Eigenschaften

Molekularformel

C15H21N

Molekulargewicht

215.33 g/mol

IUPAC-Name

6-methylspiro[2,3-dihydro-1H-naphthalene-4,4'-piperidine]

InChI

InChI=1S/C15H21N/c1-12-4-5-13-3-2-6-15(14(13)11-12)7-9-16-10-8-15/h4-5,11,16H,2-3,6-10H2,1H3

InChI-Schlüssel

BXQACCJSORULQR-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(CCCC23CCNCC3)C=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.